molecular formula C25H19I2N3O2 B11075743 [4-(3,5-Diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

[4-(3,5-Diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

Cat. No.: B11075743
M. Wt: 647.2 g/mol
InChI Key: GWYNVHKLSRZFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the imidazole ring.

    Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures, often using acidic or basic catalysts.

Mechanism of Action

The mechanism of action of 4-(3,5-DIIODO-4-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways. These interactions are facilitated by the compound’s unique structure, which allows it to form stable complexes with its targets .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

The uniqueness of 4-(3,5-DIIODO-4-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YLMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H19I2N3O2

Molecular Weight

647.2 g/mol

IUPAC Name

[4-(3,5-diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone

InChI

InChI=1S/C25H19I2N3O2/c1-14-21(23(31)15-8-4-3-5-9-15)22(16-12-17(26)24(32-2)18(27)13-16)30-20-11-7-6-10-19(20)29-25(30)28-14/h3-13,22H,1-2H3,(H,28,29)

InChI Key

GWYNVHKLSRZFCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C(=C4)I)OC)I)C(=O)C5=CC=CC=C5

Origin of Product

United States

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